![molecular formula C14H18F3N3O3 B2675147 2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235658-69-1](/img/structure/B2675147.png)
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(4-(3-(2-methoxyethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-ME-Urea, is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Potential Research Applications of Similar Compounds
Pharmacological Research : Ureido-acetamide derivatives have been studied for their pharmacological properties, such as serving as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have shown nanomolar affinity for CCKB receptors and have been used to explore physiological functions of CCKB receptors in various models, indicating potential applications in neuroscience and pharmacology research (Bertrand et al., 1994).
Agricultural Chemistry : Chloroacetamide herbicides and their metabolites have been studied extensively in environmental sciences and agricultural chemistry. These studies focus on understanding the metabolism of these compounds in human and rat liver microsomes, which is crucial for assessing their environmental impact and safety (Coleman et al., 2000).
Chemical Synthesis and Green Chemistry : Research into the synthesis of chemical intermediates, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights the application of these compounds in developing novel synthetic routes that are more environmentally friendly and efficient. This has implications for pharmaceutical manufacturing and the development of new materials (Zhang Qun-feng, 2008).
Material Science : The structural analysis of amide derivatives, including their crystal structures and molecular interactions, can inform the development of new materials with specific properties. These studies can contribute to the fields of material science and engineering by providing insights into the molecular basis of material properties (Missioui et al., 2022).
properties
IUPAC Name |
2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c1-23-7-6-18-13(22)20-11-4-2-10(3-5-11)8-12(21)19-9-14(15,16)17/h2-5H,6-9H2,1H3,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBTLKVBAYNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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